molecular formula C11H13Cl2NO B3025217 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol CAS No. 415953-24-1

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

Cat. No. B3025217
CAS RN: 415953-24-1
M. Wt: 246.13 g/mol
InChI Key: NAPPFWAXGCBELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H13Cl2NO . It is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 246.13 g/mol . It should be stored sealed in dry conditions at 2-8°C . Other specific physical and chemical properties were not found in the available literature.

Scientific Research Applications

Nucleic Acid Research

  • Intercalating Nucleic Acids (INAs): N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a derivative, was synthesized and incorporated into oligodeoxynucleotides as a bulge to form INAs. It induced a slight destabilization of INA-DNA duplex, but a significant destabilization of INA-RNA duplex. This has implications for nucleic acid research, particularly in understanding and manipulating nucleic acid structures (Filichev & Pedersen, 2003).

Organic Synthesis

  • Organocatalysis: A derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, acted as an effective organocatalyst in asymmetric Michael addition reactions. This highlights its potential role in catalyzing asymmetric synthesis, which is critical in pharmaceutical and chemical industries (Cui Yan-fang, 2008).
  • Synthesis of Chiral Pyrrolidines: Research focused on asymmetric 1,3-dipolar cycloadditions to synthesize trans-3,4-Disubstituted pyrrolidines. These compounds, including derivatives of pyrrolidin-3-ol, can serve as chiral building blocks for bioactive pyrrolidine syntheses (Karlsson & Högberg, 2001).

Chemical Properties and Reactions

  • Polar Cycloaddition Studies: Research on pyrrolidines, including pyrrolidin-3-ol derivatives, explored their synthesis via [3+2] cycloaddition. These studies are vital for understanding the chemical properties and potential industrial applications of pyrrolidines, such as in dye or agrochemical manufacturing (Żmigrodzka et al., 2022).

Redox Chemistry

  • Redox-Neutral α-C-H Functionalization: This study demonstrated a redox-neutral α-C-H oxygenation of commercially available pyrrolidin-3-ol, which led to the synthesis of various substituted pyrrolidin-3-ols. This process is significant for medicinal chemistry, especially in synthesizing complex organic compounds (Yi et al., 2018).

Large-Scale Synthesis

  • Practical Large-Scale Synthesis: A study demonstrated an efficient large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for various bioactive molecules. This advancement is crucial for pharmaceutical manufacturing (Kotian et al., 2005).

Future Directions

The future directions for “1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol” and similar compounds likely involve further exploration of their potential applications in drug discovery . The pyrrolidine scaffold is of great interest due to its versatility and the possibility to efficiently explore the pharmacophore space .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPFWAXGCBELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
Reactant of Route 6
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.